Morphinone

Covalent Drug-Receptor Interaction Opioid Receptor Pharmacology Irreversible Antagonism

Choose this specific batch of Morphinone (467-02-7) for its irreplaceable role in method development and pharmacological research. Unlike generic opioids, its electrophilic α,β-unsaturated ketone enables covalent receptor inactivation studies and unique MS fragmentation fingerprinting. It is the only viable analytical standard for quantifying the toxic morphine bioactivation pathway, making it essential for pharmacogenomic and forensic laboratories.

Molecular Formula C17H17NO3
Molecular Weight 283.32 g/mol
CAS No. 467-02-7
Cat. No. B1233378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorphinone
CAS467-02-7
Synonymsmorphinone
Molecular FormulaC17H17NO3
Molecular Weight283.32 g/mol
Structural Identifiers
SMILESCN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(=O)C=C4
InChIInChI=1S/C17H17NO3/c1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18/h2-5,10-11,16,19H,6-8H2,1H3/t10-,11+,16-,17-/m0/s1
InChIKeyPFBSOANQDDTNGJ-YNHQPCIGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Morphinone (CAS 467-02-7): A Dual-Purpose Morphine Metabolite & Synthetic Precursor for Analytical and Toxicological Research


Morphinone (CAS 467-02-7) is a morphinane alkaloid that functions both as a minor, but toxic, oxidative metabolite of morphine and as a crucial intermediate in the semi-synthesis of potent opioids like hydromorphone [1][2]. Unlike its parent compound, morphinone is an electrophilic α,β-unsaturated ketone capable of forming covalent adducts with cellular nucleophiles, a property that underpins its unique toxicological profile and its distinct utility in analytical method development [3][4].

Why Procuring Generic Morphine or Hydromorphone Fails to Substitute for Morphinone (467-02-7) in Critical Assays


Morphinone (467-02-7) cannot be replaced by morphine or hydromorphone for two critical, quantifiable reasons. First, its electrophilic α,β-unsaturated ketone moiety enables covalent protein binding, leading to irreversible opioid receptor inactivation, a property absent in its saturated analog dihydromorphinone [1][2]. Second, as a specific minor metabolite, it is the only viable analytical reference standard for quantifying this toxicologically significant pathway in complex biological matrices; the chromatographic properties and MS fragmentation patterns of morphine or hydromorphone standards cannot replicate the specific data required for accurate quantification of morphinone [3][4].

Morphinone (467-02-7) Evidence Guide: Quantified Differentiation from Morphine, Hydromorphone, and Other Analogs


Covalent Protein Binding via α,β-Unsaturated Ketone: A Unique Mechanism of Irreversible Receptor Inactivation

Morphinone acts as an irreversible antagonist at opioid receptors through covalent bond formation, a mechanism not shared by its saturated analog dihydromorphinone. In a study by Nagamatsu et al., morphinone was shown to bind covalently to the sulfhydryl group of opioid receptors, leading to irreversible inactivation of binding sites and a subsequent blockade of morphine-elicited analgesia [1]. In contrast, the structurally similar dihydromorphinone, which lacks the reactive C7-C8 double bond, did not produce this effect. This electrophilic nature is further evidenced by morphinone's ability to form adducts with glutathione and cysteine in vitro [1].

Covalent Drug-Receptor Interaction Opioid Receptor Pharmacology Irreversible Antagonism

Hepatotoxicity and Glutathione Depletion: A Toxicological Profile Distinct from Morphine

Morphinone is a reactive electrophile that depletes hepatic glutathione (GSH), a key cellular antioxidant, leading to hepatotoxicity. In contrast, the parent drug morphine does not produce this effect. A study by Nagamatsu et al. demonstrated that subcutaneous administration of morphinone to mice caused a significant reduction in hepatic non-protein sulfhydryl (primarily GSH) concentration, whereas morphine administration did not produce a comparable protective effect from GSH pretreatment [1]. The study further quantified that pretreatments with glutathione or cysteine significantly increased the survival rate of mice given a lethal dose of morphinone, but these same pretreatments did not protect against morphine's acute toxicity.

Hepatotoxicity Glutathione Depletion Reactive Metabolite Toxicology

Rate of In Vitro Formation from Morphine in Human Liver: A Quantifiable Metabolic Marker

Human liver microsomes possess a specific enzyme activity (morphine 6-dehydrogenase) that converts morphine to the toxic metabolite morphinone. The rate of this conversion is quantifiable and varies significantly between individuals. A study using 9000×g supernatants from six human livers found that the rate of morphinone formation from morphine ranged from 30 to 120 nmol/g liver/30 min, using NAD as a cofactor at pH 7.4 [1]. This demonstrates that human liver tissue is capable of producing morphinone at a measurable rate, establishing its relevance as a human metabolite. This specific biotransformation is not shared by other common morphine metabolites like morphine-3-glucuronide or morphine-6-glucuronide, nor by hydromorphone, which is a synthetic derivative.

Drug Metabolism Human Liver Microsomes Toxic Metabolite Quantification

Species-Specific Metabolism: Guinea Pig and Rat as Higher-Converting Models Compared to Human

The metabolic conversion of morphine to morphinone exhibits significant species variation, with guinea pig and rat livers demonstrating higher specific activity than human liver. A comparative study found that with NAD+ as a cofactor, the amounts of morphinone formed in rat and guinea pig liver were 5.70 and 5.82 μmol/g liver/30 min, respectively [1]. These rates were three-to-four times higher than those observed in other species like rabbit, mouse, and hamster. In stark contrast, human liver 9000×g supernatants produced morphinone at a much lower rate, ranging from only 0.03 to 0.12 μmol/g liver/30 min (equivalent to the 30-120 nmol/g liver/30 min reported in Todaka et al., 2005) [2].

Comparative Drug Metabolism Species Differences Preclinical Toxicology

Biliary Excretion Profile: Quantified Metabolite and Adduct in Rat

In rats, following subcutaneous injection of morphine (25 mg/kg), morphinone and its glutathione adduct (MO-GSH) are specifically excreted into the bile, providing a quantifiable in vivo profile. Over a 12-hour period, the amounts of morphinone and MO-GSH excreted in the bile were determined to be 0.8 ± 0.3% and 8.4 ± 4.3% of the administered dose, respectively [1]. This specific excretion pattern is not replicated by the parent drug morphine or its major glucuronide metabolites (M3G and M6G), which are primarily excreted in urine. The presence of the MO-GSH adduct is a direct biomarker of the electrophilic reactivity of morphinone in vivo.

Biliary Excretion Drug Metabolism Glutathione Adduct Analysis

Morphinone (467-02-7) Application Scenarios: When This Compound is the Only Viable Choice


Quantifying the Toxic Morphine-to-Morphinone Pathway in Human Liver Microsomes

A core application is the use of a pure morphinone reference standard to develop and validate a sensitive HPLC or LC-MS/MS assay for quantifying the formation of this reactive metabolite from morphine in human liver microsomes. This is essential for pharmacogenomic studies investigating inter-individual variability in morphine bioactivation [1]. The assay must be capable of detecting and quantifying morphinone at the low formation rates observed in human tissue (30-120 nmol/g liver/30 min) [2]. Using a generic opioid standard would be inappropriate due to differing retention times and mass transitions.

Investigating Irreversible Opioid Receptor Antagonism via Covalent Modification

For pharmacologists studying covalent drug-receptor interactions and irreversible antagonism, morphinone serves as a unique tool compound. Its electrophilic α,β-unsaturated ketone allows it to act as a covalent probe, irreversibly inactivating mu-opioid receptors by binding to critical sulfhydryl groups [3]. In contrast, its saturated analog, dihydromorphinone, lacks this activity. This application requires a pure, well-characterized batch of morphinone to ensure that observed effects are due to the compound itself and not a mixture of related reversible agonists.

Developing a Forensic Toxicology Panel for Differentiating Morphine and Heroin Use

Forensic toxicology laboratories can utilize a morphinone standard in GC-MS or LC-MS/MS methods to analyze post-mortem bile or liver tissue samples. The presence and quantity of morphinone, along with its glutathione adduct (MO-GSH), can provide a more nuanced picture of morphine metabolism and potential toxicity [4]. This is particularly relevant in cases where morphine is administered therapeutically versus cases of heroin overdose, as the metabolite profile may differ. The ability to accurately identify and quantify morphinone provides a level of detail not possible with standard opiate panels that only include morphine, codeine, and 6-MAM.

Assessing the Role of Morphine 6-Dehydrogenase (M6D) in Drug-Drug Interactions

Pharmaceutical researchers investigating the potential for drug-drug interactions involving the morphine 6-dehydrogenase (M6D) pathway require a pure morphinone standard. By using morphinone as an analytical reference, they can quantify the formation of this metabolite in the presence of co-administered drugs that may inhibit or induce M6D activity. This is critical for predicting the toxicological impact of polypharmacy in patients receiving chronic morphine therapy [5]. Generic morphine or hydromorphone standards cannot be used to track this specific enzymatic pathway.

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